molecular formula C9H8BrClO B1453360 (5-Bromo-2-methylphenyl)acetyl chloride CAS No. 1031387-31-1

(5-Bromo-2-methylphenyl)acetyl chloride

Cat. No. B1453360
M. Wt: 247.51 g/mol
InChI Key: CXCKOROWEXQHDY-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methylphenyl)acetyl chloride” is a chemical compound with the molecular formula C9H8BrClO . It is used in various chemical reactions and has a molecular weight of 247.52 .


Synthesis Analysis

The synthesis of “(5-Bromo-2-methylphenyl)acetyl chloride” involves the reaction of (5-bromo-2-methylphenyl)acetic acid with thionyl chloride . The reaction mixture is stirred at 80°C for 2 hours and then concentrated. The residue is dissolved in dichloromethane .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methylphenyl)acetyl chloride” consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl chloride group .


Chemical Reactions Analysis

“(5-Bromo-2-methylphenyl)acetyl chloride” can participate in various chemical reactions. For instance, it can react with ethyl 1-hydroxycyclopentanecarboxylate at an oil bath temperature of 120°C for 6 hours to yield an oil .


Physical And Chemical Properties Analysis

“(5-Bromo-2-methylphenyl)acetyl chloride” is a compound with a molecular weight of 247.52 . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Reactivity

(5-Bromo-2-methylphenyl)acetyl chloride serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, including the synthesis of thiophenones and their antimicrobial properties, where derivatives show significant biofilm formation reduction by marine bacteria (Benneche et al., 2011)[https://consensus.app/papers/facile-synthesis-5alkylidenethiophen25hones-class-benneche/ff565990b2d5549a924b04722a98a607/?utm_source=chatgpt]. Additionally, it's used in hydrodehalogenation and radical cyclization reactions to achieve high yields of reduced products, indicating its potential in streamlined synthetic pathways (Vaillard et al., 2004)[https://consensus.app/papers/fast-hydrodehalogenation-cyclization-reactions-vaillard/32d9114a9da455faa41a46717e32b292/?utm_source=chatgpt].

Applications in Medicinal Chemistry

The compound is utilized in the synthesis of Dasatinib, an antitumor agent, showcasing its importance in the development of cancer therapies (Jia-liang et al., 2009)[https://consensus.app/papers/synthesis-dasatinib-jialiang/3b1f63b28188570faada331f7136b5c2/?utm_source=chatgpt]. Its modification and application in fungicide development also exhibit antimicrobial activities, underlining its potential in agricultural and pharmaceutical industries (Yu-hong & Joint, 2002)[https://consensus.app/papers/application-synthesis-yuhong/7b7ee322c82f5a268acbe8fb01555e2c/?utm_source=chatgpt].

Catalysis and Material Science

In material science, its derivatives play a role in synthesizing metal complexes and catalysts for carbon-carbon bond formation, contributing to advancements in catalysis and materials chemistry (Fossey & Richards, 2004)[https://consensus.app/papers/synthesis-26bis2oxazolinylphenylplatinumii-pincer-fossey/7763831e27e15784b6b09d7262859a27/?utm_source=chatgpt]. The exploration of its applications extends to the synthesis of copper(II) and oxido-vanadium(IV) complexes, indicating its utility in developing coordination compounds with potential optical, electrical, and magnetic properties (Takjoo et al., 2013)[https://consensus.app/papers/synthesis-thermal-analyses-copperii-oxidovanadiumiv-takjoo/d36329855bb957949c893fec8e98df5c/?utm_source=chatgpt].

Mechanistic and Methodological Studies

Mechanistic studies using derivatives related to (5-Bromo-2-methylphenyl)acetyl chloride in Ni-catalyzed polymerizations shed light on reaction pathways and kinetics, enhancing our understanding of polymer science (Lanni & McNeil, 2009)[https://consensus.app/papers/studies-nidppecl2catalyzed-chaingrowth-lanni/c153043c72eb5cb39da0877bb12470ad/?utm_source=chatgpt]. Methodological advancements in synthesis and characterization techniques are also significant, providing new approaches to creating and analyzing complex molecules (Zhou et al., 2000)[https://consensus.app/papers/seleniumcontaining-heterocycles-isoselenocyanates-zhou/b23d5fae0ead56ec976039df114c43f6/?utm_source=chatgpt].

Safety And Hazards

“(5-Bromo-2-methylphenyl)acetyl chloride” is a hazardous chemical. It is highly flammable and causes severe skin burns and eye damage . It reacts violently with water .

properties

IUPAC Name

2-(5-bromo-2-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKOROWEXQHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methylphenyl)acetyl chloride

Synthesis routes and methods

Procedure details

6.00 g (26.19 mmol) of (5-bromo-2-methylphenyl)acetic acid (EP 1791816 A1 and US 2006/29799 A1) were dissolved in 31.20 g (261.92 mmol) of thionyl chloride. The reaction mixture was stirred at 80° C. for two hours and then concentrated under reduced pressure. Drying under fine vacuum gave 6.29 g (97% of theory) of the title compound as a brownish oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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